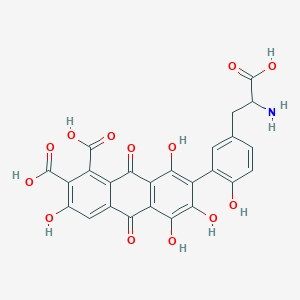
Laccaic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laccaic acid C is a tetrahydroxyanthraquinone that is that is 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted by two carboxy groups at positions 1 and 2 as well as a 5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl group at position 7. A minor component of LAC dye together with laccaic acids A, B and D It has a role as a dye and an animal metabolite. It is a polyphenol, a tetrahydroxyanthraquinone, a tricarboxylic acid and an alpha-amino acid.
Applications De Recherche Scientifique
Inclusion Complexes with β-Cyclodextrin
Laccaic acid A, a component of Lac dye, forms inclusion complexes with β-cyclodextrin and its derivatives. This enhances the water solubility of the dye, which is otherwise limited by its low solubility. This development is significant for its use in the food and textile industries, offering a non-toxic and efficient dyeing solution (Liu et al., 2017).
Nonlinear Optical Properties
Laccaic acid dye displays promising nonlinear optical properties, including strong two-photon absorption. This indicates its potential use in optical devices and materials, particularly in applications requiring third-order nonlinear optical capabilities (Zongo et al., 2015).
Microwave-Assisted Green Isolation
A sustainable approach to extracting laccaic acid from the lac insect has been developed for dyeing wool fabric. This method uses microwave treatment and eco-friendly mordants, enhancing the dye's color yield and sustainability (Adeel et al., 2021).
Historical Formulations of Lake Pigments
Research on various production methods of lake pigments and dyes derived from lac, including laccaic acids A and B, has provided insights into the compositional variability influenced by factors like temperature and pH. This understanding is crucial for their use in historical and artistic contexts (Berbers et al., 2019).
Antitumor Activity
In the context of cancer research, laccaic acid has shown potential as a DNA-competitive inhibitor of DNA methyltransferase 1, a target in cancer drug development. Its ability to reactivate genes silenced by DNA methylation makes it a promising candidate for cancer therapeutics (Fagan et al., 2013).
Fluorescence of Lac Dye Stabilized Gold Nanoparticles
Lac dye, containing laccaic acids, has been used to synthesize gold nanoparticles with potential clinical applications. These nanoparticles, stabilized by the natural fluorophores in lac dye, demonstrate safe, non-toxic properties suitable for medical applications (Pattanayak et al., 2016).
Propriétés
Nom du produit |
Laccaic acid C |
|---|---|
Formule moléculaire |
C25H17NO13 |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C25H17NO13/c26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30/h1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
VRXULZFQCGXCRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



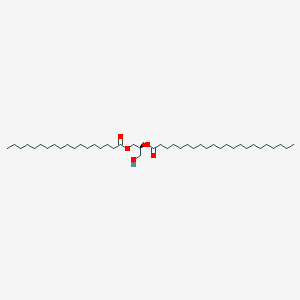
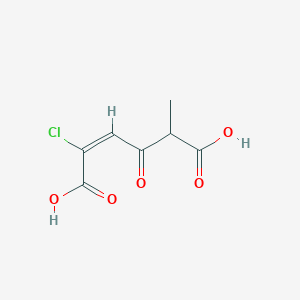
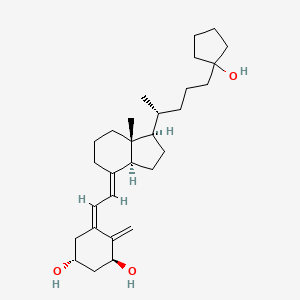





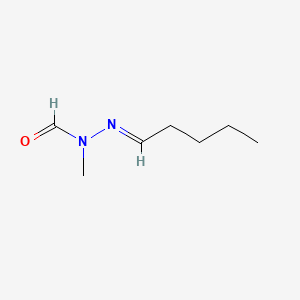
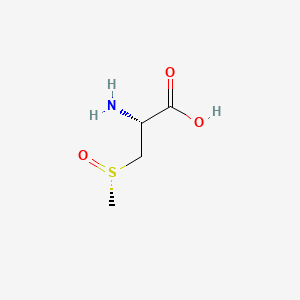

![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)
![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)
